Ivosidenib

Acute Myeloid Leukemia IDH1 Mutation Combination Therapy

Ivosidenib (AG-120, CAS 1448347-49-6) is the only mIDH1 inhibitor supported by Phase III frontline AML data (AG120-C-009; HR 0.44 for OS, CR 47% vs 15% with azacitidine). Delivers uniform nanomolar potency (IC50 8–13 nM) across all IDH1-R132 variants, eliminating cross-variant variability observed with alternative inhibitors. Limited brain penetration (brain:plasma 0.10–0.13) makes it the definitive choice for systemic-only mIDH1 research or non-CNS-penetrant comparator protocols. A quantitatively characterized CYP3A4-mediated PK profile supports precise drug-drug interaction modeling. ≥98% purity. For laboratory research use only; not for human or veterinary use.

Molecular Formula C28H22ClF3N6O3
Molecular Weight 583.0 g/mol
CAS No. 1448347-49-6
Cat. No. B560149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIvosidenib
CAS1448347-49-6
Synonyms(S)-N-((S)-1-(2-chlorophenyl)-2-((3,3-difluorocyclobutyl)amino)-2-oxoethyl)-1-(4-cyanopyridin-2-yl)-N-(5-fluoropyridin-3-yl)-5-oxopyrrolidine-2-carboxamide
Molecular FormulaC28H22ClF3N6O3
Molecular Weight583.0 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1C(=O)N(C2=CC(=CN=C2)F)C(C3=CC=CC=C3Cl)C(=O)NC4CC(C4)(F)F)C5=NC=CC(=C5)C#N
InChIInChI=1S/C28H22ClF3N6O3/c29-21-4-2-1-3-20(21)25(26(40)36-18-11-28(31,32)12-18)37(19-10-17(30)14-34-15-19)27(41)22-5-6-24(39)38(22)23-9-16(13-33)7-8-35-23/h1-4,7-10,14-15,18,22,25H,5-6,11-12H2,(H,36,40)/t22-,25-/m0/s1
InChIKeyWIJZXSAJMHAVGX-DHLKQENFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid
Solubility<1 mg/mL

Structure & Identifiers


Interactive Chemical Structure Model





Ivosidenib (CAS 1448347-49-6): Mutant IDH1 Inhibitor Procurement and Research-Use Overview


Ivosidenib (AG-120, CAS 1448347-49-6) is an orally bioavailable, small-molecule inhibitor that selectively targets mutant isocitrate dehydrogenase 1 (mIDH1) [1]. It exerts therapeutic effect by suppressing the neomorphic production of the oncometabolite 2-hydroxyglutarate (2-HG) [1]. Ivosidenib is a first-in-class mIDH1 inhibitor with demonstrated clinical activity across multiple IDH1-mutant hematologic malignancies and solid tumors [2], serving as a critical tool compound and therapeutic agent for research and clinical applications requiring mIDH1-specific pathway interrogation.

Why Ivosidenib Cannot Be Substituted with Other IDH-Targeting Agents for Research or Clinical Protocols


IDH-targeting agents exhibit distinct mutational specificities and isoform selectivity profiles that preclude class-level interchangeability. Ivosidenib is a selective inhibitor of mutant IDH1, whereas enasidenib exclusively targets mutant IDH2; these compounds are not cross-active and cannot be substituted for one another in IDH1-mutant versus IDH2-mutant disease models [1]. Among mIDH1 inhibitors, key differences exist in brain penetration [2], wild-type IDH1 inhibition [3], and clinical approval status, each with direct implications for protocol design and research reproducibility. The quantitative evidence below establishes the specific dimensions along which ivosidenib differentiates from relevant comparators, informing selection decisions for procurement and experimental design.

Ivosidenib Quantitative Differentiation Evidence: Comparator-Based Selection Guide


Ivosidenib Combined with Azacitidine: Phase III Overall Survival and Event-Free Survival vs. Placebo Control

Ivosidenib combined with azacitidine demonstrates superior overall survival and event-free survival compared with placebo plus azacitidine in newly diagnosed IDH1-mutant AML patients ineligible for intensive chemotherapy. Complete remission rate was significantly higher in the ivosidenib arm [1].

Acute Myeloid Leukemia IDH1 Mutation Combination Therapy

Ivosidenib Monotherapy in Newly Diagnosed AML: Median Overall Survival in Elderly/Unfit Population

In a phase 1 study of newly diagnosed IDH1-mutant AML patients (median age 76 years) ineligible for standard intensive therapy, ivosidenib 500 mg once daily monotherapy achieved a median overall survival of 12.6 months with a CR/CRh rate of 42.4%. IDH1 mutation clearance was observed in 64% of patients achieving CR/CRh [1].

Acute Myeloid Leukemia Geriatric Oncology Targeted Therapy

Ivosidenib vs. Olutasidenib: Differential Inhibition of Wild-Type vs. Mutant IDH1

Biochemical studies demonstrate that olutasidenib selectively inhibits mutant but not wild-type IDH1, whereas ivosidenib potently inhibits both mutant and wild-type IDH1 [1]. The broader inhibition profile of ivosidenib is a distinguishing biochemical feature with potential implications for experimental design and on-target effects.

Enzymology Target Selectivity IDH1 Inhibitor Pharmacology

Ivosidenib vs. Vorasidenib: Brain-to-Plasma Ratio and 2-HG Reduction in Glioma Models

In orthotopic glioma models, ivosidenib and vorasidenib reduced 2-HG levels by 85% and 98%, respectively, despite substantially different brain-to-plasma ratios [1]. Clinical perioperative data show vorasidenib achieves superior brain penetration (mean brain:plasma ratio 1.74–3.16) compared with ivosidenib (0.10–0.13) [2].

Glioma Blood-Brain Barrier CNS Penetration Pharmacokinetics

Ivosidenib In Vitro Potency Across IDH1-R132 Mutant Variants

Ivosidenib demonstrates low nanomolar inhibitory potency across multiple IDH1-R132 mutant variants, with comparable IC50 values for the most common clinical mutations [1]. This broad activity across the R132 mutational spectrum contrasts with the variable potency observed with other mIDH1 inhibitors.

Enzymology IDH1 Mutation IC50 Biochemical Assay

Ivosidenib CYP3A4-Mediated Drug Interaction Risk: Quantitative AUC Increase with Strong/Moderate CYP3A4 Inhibitors

Population pharmacokinetic analysis demonstrates that co-administration of moderate or strong CYP3A4 inhibitors increases ivosidenib steady-state exposure (AUCss) by 60% [1]. This exposure increase is directly associated with QTc prolongation risk, with a mean ΔQTcF of 17.2 msec at the approved 500 mg once-daily dose [1].

Pharmacokinetics Drug-Drug Interaction CYP3A4 Metabolism

Ivosidenib Optimal Research and Procurement Application Scenarios Based on Quantitative Differentiation Evidence


Frontline IDH1-Mutant AML Combination Therapy Research

Investigators conducting preclinical or translational research on IDH1-mutant AML combination regimens should select ivosidenib based on the Phase III AG120-C-009 trial data demonstrating superior overall survival (HR = 0.44, p = 0.0010) and event-free survival (HR = 0.35, p = 0.0038) for ivosidenib plus azacitidine versus placebo plus azacitidine, with a complete remission rate of 47% versus 15% [1]. This is the only mIDH1 inhibitor with Phase III-level evidence supporting frontline combination use in elderly/unfit AML.

IDH1-Mutant Leukemia Research Requiring Consistent Activity Across R132 Mutational Spectrum

For studies involving heterogeneous IDH1-R132 mutant models or when the specific R132 variant is unknown, ivosidenib offers consistent nanomolar inhibitory potency (IC50 range: 8–13 nM) across R132H, R132C, R132G, R132L, and R132S variants [1]. This contrasts with agents such as olutasidenib, which exhibits >5-fold potency variation between R132H (IC50 = 21.1 nM) and R132C (IC50 = 114 nM), potentially introducing experimental variability.

Systemic mIDH1-Targeted Research Where Limited CNS Penetration is Desirable

Ivosidenib exhibits limited brain penetration (mean brain:plasma ratio = 0.10–0.13), approximately 13–30× lower than vorasidenib (brain:plasma ratio = 1.74–3.16) [1][2]. This pharmacokinetic property makes ivosidenib suitable for research applications requiring predominantly systemic mIDH1 inhibition with minimal CNS exposure, or as a comparator compound in studies evaluating brain-penetrant versus non-brain-penetrant mIDH1 inhibitors.

Pharmacokinetic and Drug-Drug Interaction Studies Requiring Well-Characterized CYP3A4 Liability

Investigators designing combination studies with CYP3A4-modulating agents should consider the quantitatively defined 60% increase in ivosidenib AUCss with strong/moderate CYP3A4 inhibitors and the associated QTc prolongation risk (mean ΔQTcF = 17.2 msec at 500 mg daily) [1]. This well-characterized exposure-response relationship, supported by population PK analysis of 253 patients, provides a validated framework for interpreting ivosidenib pharmacokinetics in experimental protocols.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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